1-Methyl-5-(piperidin-3-yl)pyridin-2(1H)-one hydrochloride is a chemical compound that belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities. This compound features a pyridine ring substituted with a piperidine moiety, contributing to its potential biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.
1-Methyl-5-(piperidin-3-yl)pyridin-2(1H)-one hydrochloride can be classified as:
The synthesis of 1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one hydrochloride typically involves multi-step organic reactions. One common approach is the reaction of 2-pyridinemethanamine with appropriate carbonyl compounds to form the desired piperidinyl pyridinone structure.
Key steps in the synthesis may include:
The compound can undergo various chemical reactions typical for amines and pyridines, including:
Reactions may involve:
The mechanism of action for compounds like 1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one hydrochloride typically involves interaction with specific biological targets, such as receptors or enzymes.
Research indicates that compounds in this class may exhibit activity at neurotransmitter receptors or may act as enzyme inhibitors, contributing to their pharmacological effects .
1-Methyl-5-(piperidin-3-yl)pyridin-2(1H)-one hydrochloride has potential applications in various fields:
This compound exemplifies the ongoing exploration of piperidine-based structures in medicinal chemistry, highlighting their significance in drug discovery and development.
Piperidine derivatives constitute a cornerstone of central nervous system (CNS) drug discovery due to their structural versatility and capacity to cross the blood-brain barrier (BBB). The saturated six-membered ring with a nitrogen atom enables diverse binding interactions with neurological targets, including receptors, transporters, and enzymes. The compound 1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one hydrochloride exemplifies this utility, featuring a hybrid scaffold where the piperidine moiety provides conformational rigidity and basicity essential for target engagement [1] [5].
In glycine transporter 1 (GlyT1) inhibitors like SSR504734, the piperidine ring facilitates salt-bridge formation with Glu172 in the σ1R binding pocket, enhancing inhibitory potency (IC₅₀ = 18 nM). Similarly, dual-acting histamine H3 receptor (H3R)/σ1R ligands leverage the piperidine core for simultaneous modulation of pain pathways and neurotransmitter release, demonstrating synergistic effects in neuropathic pain models [5]. This versatility stems from:
Table 1: Pharmacological Profiles of Select Piperidine-Based CNS Therapeutics
Compound | Primary Target(s) | Activity | Key Structural Feature |
---|---|---|---|
SSR504734 (2) | GlyT1 | IC₅₀ = 18 nM | N-[Phenyl(piperidin-2-yl)methyl]benzamide |
KSK68 | H3R/σ1R | Dual antagonist | Piperidine-linked carbamate |
Pitolisant | H3R/σ1R | Antagonist/modulator | Piperidine-ether scaffold |
7w (TP0439150) | GlyT1 | IC₅₀ = 1.8 nM | Piperidine-pyridyl hybrid |
Piperidine derivatives demonstrate exceptional compatibility with monoaminergic and cholinergic targets implicated in CNS disorders. The protonatable nitrogen in 1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one hydrochloride enables electrostatic interactions with aspartate residues in G-protein-coupled receptors (GPCRs) like 5-HT₁F, while its hydrophobic surface engages vesicular acetylcholine transporter (VAChT) pockets [5] [10].
For σ1R antagonists, the piperidine ring's basicity is critical:
Dual H3R/σ1R ligands like KSK68 exploit piperidine's bifunctionality:
Synthesis of 1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one hydrochloride (CAS: 1931126-38-3; MW: 265.18 g/mol; Formula: C₁₁H₁₈Cl₂N₂O) presents three key challenges [1] [2] [7]:
Cn1cc(ccc1=O)C1CCCNC1.Cl.Cl
confirms N-methylation at the pyridinone ring [2]. Table 2: Synthetic Approaches to Piperidine-Pyridinone Hybrids
Method | Yield Range | Key Advantage | Limitation |
---|---|---|---|
Grignard-Weinreb amide coupling | 31–72% | Diastereoselective reduction | Low yields for sterically hindered substrates |
Pd-catalyzed Suzuki coupling | 47–95% | Tolerance to heteroaryl boronic acids | Requires triflate precursors |
One-pot nitro-Mannich/hydroamination | 54–81% | High atom economy | Moderate enantioselectivity |
Recent innovations include phosphine-catalyzed [4+2] annulations yielding tetrahydropyridine precursors (46–70% yield, >97% ee), though subsequent oxidation to pyridinones remains inefficient [7]. Supply chain limitations (e.g., BLD Pharm's out-of-stock status for CAS 1931126-37-2) underscore the need for robust synthetic routes [1].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: